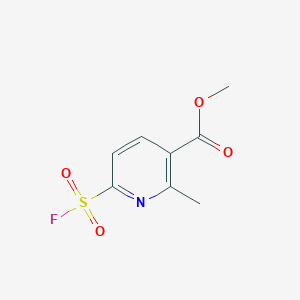

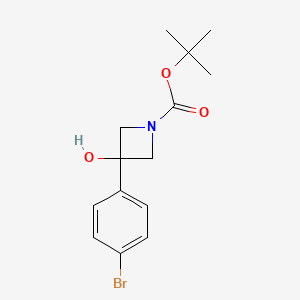

![molecular formula C19H23N3O2 B2698934 Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-78-4](/img/structure/B2698934.png)

Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, which “Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate” likely falls under, has been the subject of numerous studies . For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学的研究の応用

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and molecular modeling suggest the molecule's specific structural conformations contribute to its binding affinity, providing insights into the steric and electrostatic interactions essential for receptor antagonism. This research aids in understanding the molecular basis of receptor-ligand interactions, potentially guiding the design of new therapeutic agents targeting the CB1 receptor (Shim et al., 2002).

Antiproliferative Activity Against Cancer Cell Lines

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. The study highlights compounds with significant activity, suggesting their potential as anticancer agents. This research contributes to the ongoing search for effective cancer therapies, emphasizing the importance of structural variation in enhancing biological activity (Mallesha et al., 2012).

Synthesis of Thiazolidinones with Antimicrobial Properties

A novel series of thiazolidinone derivatives, synthesized from a key intermediate involving 1-pyridin-2-yl-piperazine, have been evaluated for their antimicrobial activity against a range of bacteria and fungi. The study showcases the synthesis process and the resulting compounds' effectiveness, contributing to the development of new antimicrobial agents. This work highlights the potential of structurally diverse thiazolidinones in combating microbial resistance, providing a foundation for future drug discovery efforts (Patel et al., 2012).

Metabolic Pathway Identification

The metabolism of a dopamine D(4)-selective antagonist, 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine, has been investigated in rats, monkeys, and humans. This study identifies two major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct, providing valuable insights into the biotransformation processes of this class of compounds. Understanding the metabolism of therapeutic agents is crucial for optimizing their pharmacokinetic properties and minimizing potential toxicity (Zhang et al., 2000).

Crystal Structure Analysis

The crystal structure of pymetrozine, a compound used as an antifeedant in pest control, has been determined, revealing the molecular conformation and interactions within the crystal lattice. This study provides a detailed view of the compound's structural features, contributing to the understanding of its mode of action and facilitating the design of novel pest control agents with optimized efficacy and safety profiles (Jeon et al., 2015).

将来の方向性

特性

IUPAC Name |

methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-4-5-15(2)17(12-14)21-8-10-22(11-9-21)18-7-6-16(13-20-18)19(23)24-3/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNSCVWRYZCESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

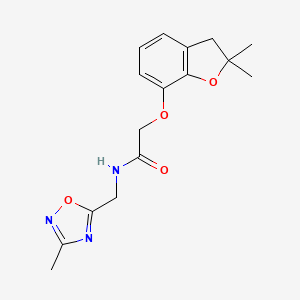

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)

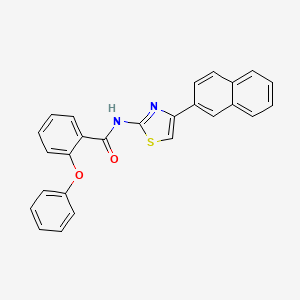

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)